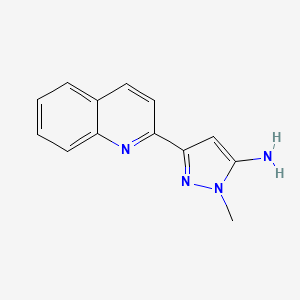
1-Methyl-3-(2-quinolinyl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Reactions: The compound reacts with nucleophiles such as hydrazine to form pyrazolinone derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine: Used in nucleophilic reactions to form pyrazolinone derivatives.
Mercuric Salts: Used in cyclization reactions to form pyranoquinoline derivatives.
Major Products
Pyrazolinone Derivatives: Formed from nucleophilic reactions with hydrazine.
Pyranoquinoline Derivatives: Formed from cyclization reactions with mercuric salts.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent.
Pharmaceuticals: It is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Materials Science: The compound is explored for its applications in the synthesis of heterocyclic compounds with unique properties.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidines: These compounds are more potent than their pyridin-2-yl counterparts and exhibit significant anti-cancer activity.
4-hydroxy-1-methylquinolin-2(1H)-one Derivatives: These compounds possess a wide spectrum of medicinal activities, including antibacterial and anti-tumor properties.
Conclusion
1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine is a versatile compound with significant potential in medicinal chemistry, pharmaceuticals, and materials science. Its unique structural features and diverse reactivity make it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-methyl-5-quinolin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)11-7-6-9-4-2-3-5-10(9)15-11/h2-8H,14H2,1H3 |
InChI-Schlüssel |
JBDSAVKTIVEXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=NC3=CC=CC=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)


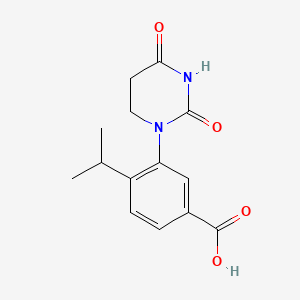

![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)

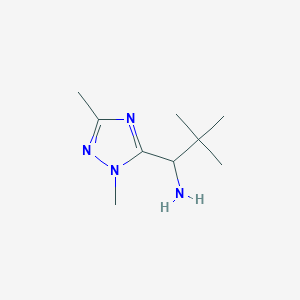

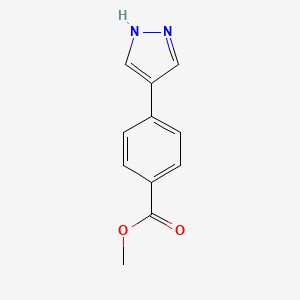
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
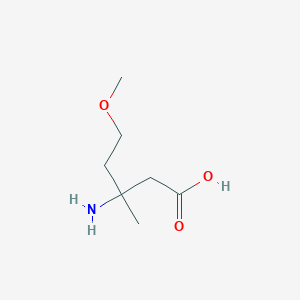
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
